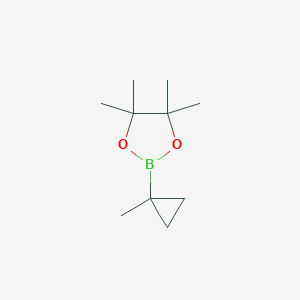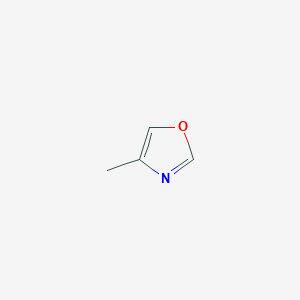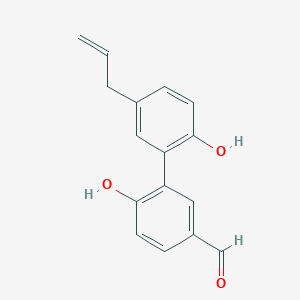![molecular formula C12H20O6 B041861 (3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol CAS No. 25018-67-1](/img/structure/B41861.png)
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Overview
Description
Mechanism of Action
Target of Action
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as 1,2:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose, is primarily used as a reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these synthesis processes.
Mode of Action
This compound acts as an organocatalyst, facilitating the epoxidation of trans alkenes and certain cis alkenes . It interacts with these targets, causing changes in their molecular structure that result in the formation of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose depend on the specific synthesis process in which it is used. It is known to be involved in the synthesis of antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds involving glycosyl fructose derivatives . These processes likely involve complex biochemical pathways that result in the formation of these bioactive compounds.
Result of Action
The result of the action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is the formation of new compounds, such as antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be influenced by various environmental factors These may include the specific conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other reagents.
Biochemical Analysis
Biochemical Properties
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial and antifungal monosaccharide esters . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reagent in the synthesis of glycosyl fructose derivatives, which are known for their antihyperlipidemic properties . The nature of these interactions often involves the formation of ester bonds, which are crucial for the biological activity of the resulting compounds.
Cellular Effects
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been observed to impact the expression of genes related to lipid metabolism, which can have downstream effects on cellular function and health.
Molecular Mechanism
The molecular mechanism of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, particularly those genes involved in metabolic processes. The ketal structure of the compound is crucial for its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed from the culture medium.
Dosage Effects in Animal Models
The effects of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as improving lipid metabolism and reducing inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes when present in excessive amounts.
Metabolic Pathways
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and esterases, which are crucial for its conversion into bioactive molecules . The compound can also affect the levels of various metabolites, including those involved in lipid and carbohydrate metabolism. These interactions can lead to changes in metabolic flux, which can have significant implications for cellular function and health.
Transport and Distribution
Within cells and tissues, 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution is also influenced by its binding affinity to certain proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The proper localization of the compound is essential for its ability to modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be synthesized from D-fructose through a reaction with acetone in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves stirring D-fructose and sulfuric acid in excess acetone at room temperature for about 10 hours . The major product formed is the 2 isomer.
Industrial Production Methods
Industrial production of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and filtration to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is widely used in scientific research due to its versatility:
Biology: Employed in the synthesis of glycosylated compounds which are important in biological studies.
Medicine: Utilized in the development of novel antihyperlipidemic and antibacterial/antifungal agents.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is unique due to its specific protecting group properties. Similar compounds include:
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Used in similar protecting group applications but derived from D-galactose.
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protecting group compound derived from D-glucose.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Derived from D-mannose and used in carbohydrate synthesis.
These compounds share similar properties but differ in their sugar backbones and specific applications in synthetic chemistry.
Properties
IUPAC Name |
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXOQDPQIQPKT-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose?
A1: The ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose (1) provides a highly efficient and selective method to synthesize 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexadiulo-2,6-pyranose (2). [] Compound 2 serves as an important asymmetric epoxidation catalyst. [] This reaction utilizes sodium hypochlorite (NaOCl), a readily available and inexpensive oxidant, under biphasic conditions (MTBE/water) with an alkaline buffer (pH 9.5), contributing to its practicality and potential for broader application in organic synthesis. []
Q2: What other applications does this catalytic oxidation method have?
A2: The research demonstrates that this ruthenium-catalyzed oxidation protocol, using NaOCl under biphasic conditions, is not limited to 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose. [] It can also be successfully applied to selectively oxidize other secondary alcohols to their corresponding ketones. [] This highlights the versatility of the method and its potential use in the synthesis of various other valuable compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















